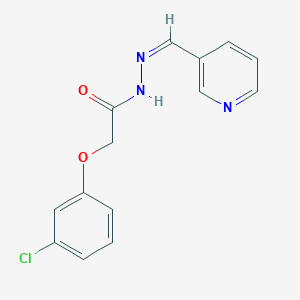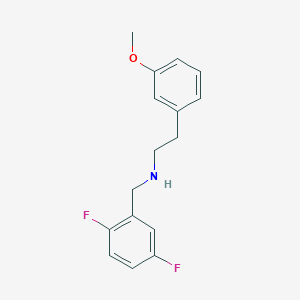![molecular formula C14H12N4O5 B3869244 N-(furan-2-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide](/img/structure/B3869244.png)
N-(furan-2-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide
Overview
Description
N-(furan-2-ylmethyl)-N’-[(E)-(2-nitrophenyl)methylideneamino]oxamide is a complex organic compound that features a furan ring, a nitrophenyl group, and an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-N’-[(E)-(2-nitrophenyl)methylideneamino]oxamide typically involves the condensation of furan-2-ylmethylamine with 2-nitrobenzaldehyde, followed by the reaction with oxalyl chloride to form the oxamide linkage. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles can replace the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-N’-[(E)-(2-nitrophenyl)methylideneamino]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N’-[(E)-(2-nitrophenyl)methylideneamino]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and nitrophenyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules. The oxamide linkage may also play a role in stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N’-[(E)-(2-chlorophenyl)methylideneamino]oxamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
N-(furan-2-ylmethyl)-N’-[(E)-(2-methylphenyl)methylideneamino]oxamide: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness: N-(furan-2-ylmethyl)-N’-[(E)-(2-nitrophenyl)methylideneamino]oxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c19-13(15-9-11-5-3-7-23-11)14(20)17-16-8-10-4-1-2-6-12(10)18(21)22/h1-8H,9H2,(H,15,19)(H,17,20)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOYFSXNWVENET-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NCC2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3869166.png)
![2-(4-fluorophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B3869176.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide](/img/structure/B3869191.png)
![2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3869192.png)
![N-(4-chlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3869197.png)
![2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide](/img/structure/B3869205.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3869208.png)
![2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B3869216.png)

![4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3869224.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-iodophenoxy)acetamide](/img/structure/B3869236.png)
![4'-({[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3869259.png)
![2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3869272.png)
